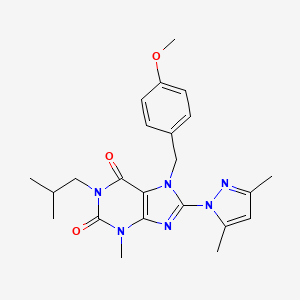

![molecular formula C13H14F2N2 B2608906 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile CAS No. 2201501-94-0](/img/structure/B2608906.png)

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluoro-substituent Influence on Photophysical Properties

The introduction of fluoro-substituents into aromatic compounds can significantly alter their photophysical properties, as demonstrated by studies on 4-(azetidinyl)benzonitriles. The presence of a fluoro-substituent was shown to decrease fluorescence quantum yields and shorten decay times in various alkane solvents. This effect is attributed to enhanced internal conversion mechanisms, influenced by the substituent's position and its impact on the molecule's electronic structure. Such findings highlight the potential of fluoro-substituted benzonitriles in photophysical studies and the design of materials with tailored optical properties (Druzhinin et al., 2001).

Contribution to Organic Electronics

In the realm of organic electronics, specifically polymer solar cells, fluoro-substituted compounds have been employed as additives to enhance device performance. A notable example is the use of 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), which, when added to polymer solar cell blends, leads to increased power conversion efficiencies. This improvement is attributed to ATMB's role in facilitating the ordering of polymer chains, thereby enhancing the photovoltaic properties of the device. Such studies underscore the importance of fluoro-substituted benzonitriles in the development and optimization of organic electronic devices (Seonju Jeong et al., 2011).

Synthesis and Structural Analysis

Fluoro-substituted benzonitriles serve as key intermediates in the synthesis of various pharmacologically active compounds and materials. Research into the synthesis of such compounds provides valuable insights into the structural and electronic effects of fluorination on benzene derivatives. For example, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a precursor for the antiandrogen agent bicalutamide, demonstrates the practical aspects of incorporating fluoro groups into complex molecules. These synthetic endeavors not only advance the field of medicinal chemistry but also contribute to our understanding of fluoro-substituted compound reactivity and stability (Zhang Tong-bin, 2012).

Liquid-crystal Transition Temperatures

The study of fluoro-substituted benzonitriles extends into the domain of materials science, particularly in the investigation of liquid-crystal transition temperatures. These compounds, by virtue of their fluorination and structural modifications, exhibit distinct phase behavior, which is critical for the design of liquid crystal displays (LCDs) and other optoelectronic devices. Research into the liquid-crystal properties of fluorinated benzonitriles contributes to the tailored design of materials with specific thermal and optical characteristics, enhancing the performance and application scope of LCD technology (S. Kelly & H. Schad, 1985).

Eigenschaften

IUPAC Name |

3-fluoro-4-[[(2-fluorocyclopentyl)amino]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c14-11-2-1-3-13(11)17-8-10-5-4-9(7-16)6-12(10)15/h4-6,11,13,17H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQMSAWCAXYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NCC2=C(C=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)